An In-Depth Technical Guide to the Synthesis and Properties of Tri-sec-butylborane
An In-Depth Technical Guide to the Synthesis and Properties of Tri-sec-butylborane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tri-sec-butylborane, a sterically hindered organoborane, is a versatile and powerful reagent in modern organic synthesis. This technical guide provides a comprehensive overview of its synthesis, physical and chemical properties, and key applications, with a focus on its role in hydroboration and reduction reactions. Detailed experimental protocols and mechanistic insights are presented to assist researchers in the safe and effective utilization of this pyrophoric compound.
Introduction
Tri-sec-butylborane, with the chemical formula C₁₂H₂₇B, is a trialkylborane characterized by the presence of three secondary butyl groups attached to a central boron atom.[1] This substitution pattern imparts significant steric bulk, which profoundly influences its reactivity and selectivity in chemical transformations.[1] While its pyrophoric nature necessitates careful handling under inert atmospheres, its utility as a selective hydroborating and reducing agent makes it an indispensable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates.[1] This guide aims to provide a detailed technical resource for professionals in research and drug development, covering the synthesis, properties, and applications of tri-sec-butylborane.
Synthesis of Tri-sec-butylborane
The most common and efficient method for the synthesis of tri-sec-butylborane is the hydroboration of 2-butene (B3427860) with a borane (B79455) complex, typically a solution of borane in tetrahydrofuran (B95107) (BH₃·THF).[1] The reaction proceeds via the stepwise addition of the B-H bonds of borane across the double bonds of three equivalents of the alkene.
Experimental Protocol: Synthesis from cis-2-Butene (B86535) and Borane-THF
This protocol is adapted from established procedures for the hydroboration of alkenes.[1]
Materials:
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cis-2-Butene
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Borane-tetrahydrofuran (B86392) complex solution (e.g., 1.0 M in THF)
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Anhydrous tetrahydrofuran (THF)
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Nitrogen or Argon gas (high purity)
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Standard Schlenk line apparatus
Procedure:
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A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a condenser, and a dropping funnel is assembled and thoroughly flushed with dry nitrogen or argon.
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The flask is charged with a standardized solution of borane-tetrahydrofuran complex (1 equivalent of BH₃) and cooled to 0 °C in an ice bath.
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A solution of cis-2-butene (3 equivalents) in anhydrous THF is added dropwise to the stirred borane solution. The temperature should be maintained at or below 0 °C throughout the addition.
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After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes and then allowed to warm to room temperature. Stirring is continued for 1-2 hours to ensure the complete formation of the trialkylborane.
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The resulting solution of tri-sec-butylborane in THF is ready for use in subsequent reactions. Due to its pyrophoric nature, isolation of the neat product is often avoided, and the solution is typically used directly.
Purification (if necessary):
If a purified solution is required, excess solvent can be removed under reduced pressure, always maintaining an inert atmosphere. However, distillation of tri-sec-butylborane is hazardous due to its thermal instability and pyrophoricity and should only be performed with extreme caution and specialized equipment.
Synthesis Workflow
Caption: Workflow for the synthesis of tri-sec-butylborane.
Properties of Tri-sec-butylborane
Tri-sec-butylborane is a colorless to pale yellow liquid that is highly pyrophoric, igniting spontaneously upon exposure to air.[1] It is also extremely sensitive to moisture, reacting violently with water to produce flammable hydrogen gas and boric acid byproducts.[1] Due to these hazardous properties, it must be handled using air-free techniques, such as a Schlenk line or a glovebox, under an inert atmosphere of argon or nitrogen.[1]
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₂₇B | [1] |
| Molecular Weight | 182.15 g/mol | [1] |
| CAS Number | 1113-78-6 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 0.799 g/mL at 25 °C | |
| Boiling Point | 80-81 °C at 12 Torr | |
| Flash Point | -17 °C (1.4 °F) | |
| Solubility | Soluble in aprotic organic solvents like THF, diethyl ether, and hexanes. | |
| Stability | Thermally unstable at elevated temperatures; pyrophoric in air. | [1] |
| Reactivity | Highly reactive with protic compounds (water, alcohols, amines). | [1] |
Spectroscopic Data
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¹¹B NMR: The ¹¹B NMR spectrum of tri-sec-butylborane shows a characteristic broad singlet in the range of δ 80-85 ppm, which is typical for trialkylboranes.[2]
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¹H and ¹³C NMR: The proton and carbon NMR spectra are complex due to the presence of diastereomers arising from the three chiral sec-butyl groups. The signals for the methyl and methylene (B1212753) groups of the sec-butyl chains are observed in the upfield region of the spectra.
Applications in Organic Synthesis
The synthetic utility of tri-sec-butylborane stems from its unique combination of steric hindrance and reactivity. It is primarily used in hydroboration reactions and as a selective reducing agent.
Hydroboration Reactions
Tri-sec-butylborane is an effective hydroborating agent for alkenes and alkynes. The bulky sec-butyl groups provide high regioselectivity, with the boron atom adding to the less sterically hindered carbon atom of the double or triple bond. This anti-Markovnikov addition is a cornerstone of modern synthetic strategy, allowing for the preparation of alcohols, amines, and other functional groups with high control over the regiochemistry.
The general mechanism involves a concerted, four-membered transition state where the B-H bond adds across the π-system in a syn-fashion.
